1,3-Dihydro-3-methoxy-1-(3-(methylamino)propyl)-3-phenyl-2H-indol-2-one hydrochloride hydrate
Description
This compound is an indole-2-one derivative with a methoxy group at position 3, a phenyl group at position 3, and a 3-(methylamino)propyl chain at position 1. Its hydrochloride hydrate form enhances solubility and stability for pharmaceutical applications. The indole core contributes to aromatic and hydrogen-bonding interactions, while the methylamino propyl side chain may influence receptor binding and pharmacokinetics.
Properties
CAS No. |
42773-58-0 |
|---|---|
Molecular Formula |
C19H23ClN2O2 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
3-(3-methoxy-2-oxo-3-phenylindol-1-yl)propyl-methylazanium;chloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c1-20-13-8-14-21-17-12-7-6-11-16(17)19(23-2,18(21)22)15-9-4-3-5-10-15;/h3-7,9-12,20H,8,13-14H2,1-2H3;1H |
InChI Key |
CWJOSDCWXQLAAK-UHFFFAOYSA-N |
Canonical SMILES |
C[NH2+]CCCN1C2=CC=CC=C2C(C1=O)(C3=CC=CC=C3)OC.[Cl-] |
Origin of Product |
United States |
Biological Activity
1,3-Dihydro-3-methoxy-1-(3-(methylamino)propyl)-3-phenyl-2H-indol-2-one hydrochloride hydrate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and implications for therapeutic applications.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the indole core followed by various substitutions. The specific synthetic route can vary but often employs methods such as condensation reactions and cyclization to achieve the desired structure with high yields. For instance, a typical reaction scheme may involve the use of methylamine in the presence of suitable solvents to facilitate the formation of the final product.
Antimicrobial Activity
Research has indicated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1,3-Dihydro-3-methoxy-1-(3-(methylamino)propyl)-3-phenyl-2H-indol-2-one have shown low minimum inhibitory concentrations (MICs) against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). In studies, specific analogs demonstrated MIC values as low as 0.98 μg/mL against MRSA, illustrating their potential as effective antimicrobial agents .
| Compound | MIC against MRSA (μg/mL) | Activity |
|---|---|---|
| 1 | 0.98 | High |
| 2 | 1.00 | Moderate |
| 3 | 3.90 | Low |
Cytotoxicity
The cytotoxic effects of the compound have been evaluated using various cancer cell lines. For example, certain analogs have been reported to preferentially inhibit the growth of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblast cells. This selectivity is crucial for developing targeted cancer therapies .
The proposed mechanism for the biological activity of this compound involves its interaction with specific cellular targets that regulate cell proliferation and apoptosis. Molecular docking studies suggest that it may bind effectively to proteins involved in cellular signaling pathways, which could explain its efficacy in inhibiting tumor growth and microbial activity .
Case Studies
Several case studies highlight the biological efficacy of indole derivatives similar to our compound:
- Study on Antimicrobial Efficacy : A study conducted on a series of indole derivatives revealed that those with a methylamino side chain exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives effectively induced apoptosis in cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. It acts as an inhibitor of the YAP/TAZ-TEAD interaction, which is crucial in the regulation of gene expression associated with cancer cell proliferation and survival. The inhibition of this pathway can lead to reduced tumor growth and metastasis, making it a candidate for further development as an anticancer agent .
Neuroprotective Effects
The compound has also shown potential neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels and reduce oxidative stress may contribute to its protective effects on neuronal cells .
Pharmacological Applications
Analgesic Properties
Research indicates that 1,3-Dihydro-3-methoxy-1-(3-(methylamino)propyl)-3-phenyl-2H-indol-2-one hydrochloride hydrate may possess analgesic properties. It has been evaluated in pain models where it demonstrated effectiveness comparable to standard analgesics, suggesting its potential use in pain management therapies .
Antidepressant Effects
The compound's interaction with serotonin receptors suggests potential antidepressant effects. Studies have shown that it can enhance serotonin signaling, which is a common target for antidepressant drugs. This property could be beneficial for developing new treatments for depression and anxiety disorders .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions, including the formation of indole derivatives and subsequent modifications to introduce the methoxy and methylamino groups. The detailed synthetic pathway can be found in various patent documents that outline specific methodologies for its preparation .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the efficacy of this compound in inhibiting cancer cell lines, including breast and lung cancer models. The results showed a significant reduction in cell viability at certain concentrations, indicating its potential as a therapeutic agent in oncology.
Case Study 2: Neuroprotection
In a preclinical study focused on Alzheimer's disease, the administration of this compound resulted in improved cognitive function in rodent models. The mechanisms involved were linked to reduced amyloid-beta accumulation and enhanced synaptic plasticity.
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and analytical differences between the target compound and its analogs:
*Note: The target compound’s molecular formula is inferred from structural analogs.
Key Structural Variations and Implications
Substituent Effects: Methoxy vs. Methylamino vs. Ethylamino: Ethylamino substitution (CID 39268) may prolong metabolic clearance due to steric hindrance, whereas methylamino groups (target compound) favor faster enzymatic processing .
Core Modifications :
- Benzodiazol vs. Indole : The benzodiazol core () introduces a fused diazole ring, altering electron density and hydrogen-bonding capacity compared to the indole core .
- Isobenzofurancarbonitrile Core : Desmethylcitalopram’s nitrile group () contributes to strong serotonin transporter affinity, highlighting the importance of electronegative substituents .
Side Chain Variations: The methylamino propyl chain is conserved in Verapamil analogs () and the target compound, suggesting a role in calcium or neurotransmitter channel interactions .
Analytical Data Comparison
- NMR Shifts : The target compound’s C-3 carbon resonates at 101.99 ppm, consistent with methoxy-substituted indoles. Aromatic protons (116–129 ppm) align with phenyl and indole ring systems .
- Mass Spectrometry: HRMS data (m/z 223.1225) from matches a fragment ion (C15H15N2), likely resulting from cleavage of the methylamino propyl side chain.
Preparation Methods
Preparation Methods Analysis
Synthesis via 3-Bromooxindoles and Thiobenzamides
A versatile and efficient method reported involves the reaction of 3-bromooxindoles with substituted thiobenzamides or thioacetamides in dry dimethylformamide (DMF) under mild conditions, followed by base addition and extraction. This method yields various 3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones with high isolated yields (mostly >70%, often >85%) and good purity after chromatographic purification and crystallization.
General Procedure Summary:
| Step | Description |
|---|---|
| 1 | Mix 3-bromooxindole and substituted thiobenzamide in dry DMF, stir at room temperature (5–12 h). |
| 2 | Add triethylamine (TEA), stir 5 min. |
| 3 | Dilute with water, extract with dichloromethane (DCM). |
| 4 | Wash organic layers with water and brine, dry over sodium sulfate. |
| 5 | Evaporate solvent, dissolve residue in methanol, filter through Celite. |
| 6 | Purify by flash chromatography and crystallize. |
This method allows for the introduction of amino and methylamino substituents on the propyl side chain by selecting appropriate thiobenzamide derivatives. The reaction conditions are mild, and the process is scalable.
Hydrogenation and Amination of 1-(3-Methoxypropyl)-4-Piperidone Derivatives
Another documented method involves the synthesis of 1-(3-methoxypropyl)-4-piperidinamine and its hydrochloride salt, which can be used as intermediates for further elaboration toward the target compound.
Key Reaction Conditions:
| Parameter | Details |
|---|---|
| Starting Material | 1-(3-Methoxypropyl)-4-piperidone (5 g, 0.029 mol) |
| Solvent | Saturated methanol or ethanol solution of ammonia (50–60 mL) |
| Catalyst | 10% Palladium on Carbon (Pd/C) (0.3–0.5 g) |
| Hydrogen Pressure | 1.0–1.5 MPa |
| Temperature | 40 °C |
| Reaction Time | 7–10 hours |
| Post-reaction Treatment | Filtration, solvent evaporation, dissolution in ethanol, acidification with 5 M HCl in ethyl acetate, pH adjustment to 1–2, stirring for 2 hours, filtration, washing with ethanol |
| Yield | 63.2% to 70.8% (two-step reaction) |
| Product | White solid 1-(3-methoxypropyl)-4-piperidinamine hydrochloride (mp > 220 °C) |
This hydrogenation method reduces the piperidone to piperidinamine in the presence of ammonia, followed by salt formation with hydrochloric acid. The hydrochloride salt is isolated as a white crystalline solid suitable for further synthetic transformations toward the target indol-2-one derivative.
Salt Formation and Hydrate Preparation
The hydrochloride hydrate form of the compound is prepared by reacting the free amine with hydrochloric acid or its ethyl acetate solution, adjusting the pH to acidic range (1–2), and isolating the salt by filtration and washing. This step is critical to obtain the stable hydrochloride hydrate form with defined melting point and purity.
Data Tables Summarizing Key Preparation Parameters
| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Product Form | Notes |
|---|---|---|---|---|---|
| Thiobenzamide coupling | 3-Bromooxindole + substituted thiobenzamide | Dry DMF, TEA, RT, 5–12 h, extraction, chromatography | >70–85 | Aminomethylidene oxindoles | High purity, scalable |
| Hydrogenation of piperidone | 1-(3-Methoxypropyl)-4-piperidone | NH3 saturated MeOH/EtOH, 10% Pd/C, 1–1.5 MPa H2, 40 °C, 7–10 h | 63–71 | 1-(3-Methoxypropyl)-4-piperidinamine hydrochloride | Two-step reaction |
| Salt formation | Free amine intermediate | 5 M HCl in ethyl acetate, pH 1–2, stirring, filtration | Quantitative | Hydrochloride hydrate salt | Essential for stability |
Research Findings and Comparative Analysis
The thiobenzamide coupling method offers a direct route to the indol-2-one core with amino substitutions, providing excellent yields and purity with mild reaction conditions. This method is preferable for synthesizing derivatives with varied amino substituents on the indole ring.
The hydrogenation approach for preparing 1-(3-methoxypropyl)-4-piperidinamine hydrochloride is well-documented with reproducible yields and straightforward purification. This intermediate is crucial for further functionalization to obtain the target compound.
Salt formation with hydrochloric acid is a standard and reliable method to obtain crystalline hydrochloride hydrate salts, which enhances compound stability and facilitates handling.
Compared to other synthetic routes involving protected nitrogen groups or isocyanate precursors, these methods reduce the number of steps and avoid complex protection/deprotection sequences, thereby improving overall yield and efficiency.
Q & A
Basic: What are the recommended analytical techniques for characterizing this compound's purity and structural identity?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of methoxy, phenyl, and methylamino groups. Compare chemical shifts with structurally similar indol-2-one derivatives (e.g., 3-amino-7-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride in ).
- High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase chromatography with UV detection (210–280 nm). Monitor for byproducts like des-methylated analogs or hydration-related degradation.
- X-ray Crystallography: Resolve stereochemical ambiguities (e.g., configuration at the 3-position) using single-crystal analysis, as demonstrated in indole derivatives ( ).
- Mass Spectrometry (MS): Confirm molecular weight (hydrate vs. anhydrous form) via ESI-MS or MALDI-TOF .
Basic: How should this compound be stored to ensure stability in laboratory settings?
Answer:
- Storage Conditions: Store in airtight glass containers at 2–8°C, protected from light and moisture. Avoid plastic due to potential leaching ( ).
- Handling Precautions: Use desiccants (e.g., silica gel) in storage cabinets. During experiments, work under inert atmospheres (N/Ar) to prevent hygroscopic degradation ( ).
- Stability Monitoring: Conduct periodic TGA (thermogravimetric analysis) to assess hydrate stability and Karl Fischer titration for moisture content .
Advanced: How can researchers optimize the synthetic yield of this compound while minimizing byproducts?
Answer:
- Reaction Parameter Screening: Use design of experiments (DoE) to optimize temperature, solvent (e.g., DMF vs. THF), and stoichiometry of the methylamino-propyl group introduction.
- Catalyst Selection: Test palladium or copper catalysts for coupling reactions, referencing indole synthesis protocols ().
- Byproduct Analysis: Employ LC-MS to identify impurities (e.g., over-alkylation at the indole nitrogen) and adjust protecting group strategies .
Advanced: How can contradictions in reported biological activity data for this compound be resolved?
Answer:
- Enantiomeric Purity: Verify stereochemistry using chiral HPLC or circular dichroism (CD). Contradictions may arise from unaccounted enantiomers (e.g., highlights stereochemical impacts on activity).
- Hydration State: Characterize the hydrate-to-anhydrous ratio via TGA/DSC. Hydrate stability under assay conditions (e.g., cell culture media) may alter solubility and bioavailability .
- Assay Validation: Replicate experiments with rigorously characterized batches (≥98% purity) and include positive controls (e.g., structurally validated indole derivatives from ).
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps ().
- Spill Management: Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent hydrate dissolution ( ).
- Exposure Response: For skin contact, rinse immediately with water (15+ minutes) and consult medical advice if irritation persists ( ).
Advanced: What strategies are effective in resolving structural ambiguities in the indole ring substitution pattern?
Answer:
- Multi-Nuclear NMR: Use -NMR or 2D techniques (HSQC, HMBC) to assign nitrogen environments in the indole and methylamino groups.
- Isotopic Labeling: Synthesize -labeled analogs to trace reaction pathways and confirm substitution sites (e.g., ’s use of crystallography for structural validation).
- Computational Modeling: Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to validate substituent positions .
Basic: What solvents are compatible with this compound for in vitro assays?
Answer:
- Polar Aprotic Solvents: DMSO or DMF are suitable for stock solutions (10–50 mM). Confirm stability via HPLC after 24-hour storage at –20°C.
- Aqueous Buffers: Dilute in PBS (pH 7.4) or saline, but note potential hydrate dissociation. Pre-filter (0.2 µm) to remove particulates ( ).
- Avoid: Chlorinated solvents (e.g., chloroform) may induce decomposition under prolonged storage .
Advanced: How can researchers address low solubility in pharmacokinetic studies?
Answer:
- Co-Solvent Systems: Test PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility without altering hydration state.
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) at the methoxy or phenyl positions to improve bioavailability ( ).
- Nanoformulations: Encapsulate in liposomes or polymeric nanoparticles, monitoring particle size (DLS) and drug loading efficiency .
Basic: What are the key stability-indicating parameters for this compound?
Answer:
- Thermal Stability: Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC. Hydrate-to-anhydrous transitions may occur above 60°C ( ).
- Photostability: Expose to UV light (ICH Q1B guidelines) and assess decomposition products (e.g., demethylation or indole ring oxidation).
- pH Sensitivity: Test solubility and degradation in buffers (pH 1–9) to identify optimal storage and dosing conditions .
Advanced: How can researchers validate the biological target engagement of this compound?
Answer:
- Biophysical Assays: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to putative targets (e.g., serotonin receptors common to indole derivatives).
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement in live cells by monitoring protein thermal stability shifts.
- Knockdown/Rescue Studies: Combine siRNA-mediated target silencing with compound treatment to establish causality in observed phenotypes ( ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
